Superior Cytotoxicity of 9-Methyl-PCA-Derived Bis-Intercalators vs. Monomeric PCA Analogs in Human Cancer Cell Lines
Bis(9-methylphenazine-1-carboxamides), derived from 9-methylphenazine-1-carboxylic acid, demonstrate extremely high in vitro growth inhibitory potencies compared to their monomeric analogues . In the human Jurkat leukemia cell line (JLC), a specific derivative with an (CH2)2NMe(CH2)3NMe(CH2)2 linker achieved an IC50 of 0.08 nM . This activity is orders of magnitude more potent than monomeric phenazine-1-carboxylic acid (PCA) derivatives, which lack this bis-intercalating structure .
| Evidence Dimension | In vitro growth inhibition (IC50) |
|---|---|
| Target Compound Data | 0.08 nM (for the most potent bis(9-methylphenazine-1-carboxamide) derivative) |
| Comparator Or Baseline | Monomeric 9-methylphenazine-1-carboxylic acid analogues (IC50 values not explicitly stated for monomer but implied to be significantly higher; activity is dependent on bis-intercalation) |
| Quantified Difference | The bis-derivative is extremely potent, with an IC50 of 0.08 nM, which is reported as superior to the clinical bis(naphthalimide) LU 79553 . |
| Conditions | Human Jurkat leukemia (JLC) cell line in vitro |
Why This Matters
This establishes 9-methylphenazine-1-carboxylic acid as an essential and non-fungible precursor for developing exceptionally potent anticancer agents with sub-nanomolar activity.
